Reversible Streptavidin Binding: Desthiobiotin Affinity Compared to Biotin
Desthiobiotin, the parent acid of desthiobiotin methyl ester, binds to streptavidin with a dissociation constant (Kd) of approximately 10⁻¹¹ M, which is four orders of magnitude weaker than the essentially irreversible biotin-streptavidin interaction (Kd ≈ 10⁻¹⁵ M) [1]. This reduced affinity permits complete elution of desthiobiotinylated proteins under mild conditions using excess free biotin, whereas biotinylated proteins remain tightly bound under identical conditions .
| Evidence Dimension | Binding Affinity to Streptavidin (Dissociation Constant, Kd) |
|---|---|
| Target Compound Data | Kd ≈ 10⁻¹¹ M (for desthiobiotin; methyl ester derivative retains comparable binding properties) |
| Comparator Or Baseline | Biotin: Kd ≈ 10⁻¹⁵ M |
| Quantified Difference | ≈ 10,000-fold weaker affinity (desthiobiotin vs. biotin) |
| Conditions | In vitro binding assays under physiological buffer conditions (pH 7.4) |
Why This Matters
This affinity differential is the mechanistic basis for reversible capture; procurement of desthiobiotin-based reagents is essential when nondenaturing elution of target proteins is required.
- [1] Hirsch JD, et al. Easily reversible desthiobiotin binding to streptavidin, avidin, and other biotin-binding proteins: uses for protein labeling, detection, and isolation. Anal Biochem. 2002;308(2):343-357. View Source
